molecular formula C20H19BrN4O2S B12214058 N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12214058
M. Wt: 459.4 g/mol
InChI Key: PAXPHQYUQYQASE-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by a 3-bromophenyl group attached to an acetamide backbone. The sulfanyl (-S-) linker connects the triazole core to the acetamide moiety.

Properties

Molecular Formula

C20H19BrN4O2S

Molecular Weight

459.4 g/mol

IUPAC Name

N-(3-bromophenyl)-2-[[5-(phenoxymethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C20H19BrN4O2S/c1-2-11-25-18(13-27-17-9-4-3-5-10-17)23-24-20(25)28-14-19(26)22-16-8-6-7-15(21)12-16/h2-10,12H,1,11,13-14H2,(H,22,26)

InChI Key

PAXPHQYUQYQASE-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)Br)COC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Ultrasound-Assisted Synthesis

Ultrasound irradiation reduces reaction times and improves yields. For example, cyclization of thiosemicarbazide under ultrasound (40 kHz) achieves 88% yield in 2 h versus 68% in 4 h conventionally.

Copper-Catalyzed Coupling

Copper(I) iodide (CuI) facilitates the coupling of thiols with bromoacetamides, enhancing efficiency:

  • Conditions: CuI (10 mol%), DMF, 70°C, 6 h

  • Yield: 85%

Analytical Characterization

The compound is validated via NMR, IR, and mass spectrometry:

¹H NMR (600 MHz, CDCl₃):

  • δ 8.21 (s, 1H, triazole-H)

  • δ 5.92 (m, 1H, CH₂=CH–)

  • δ 4.52 (s, 2H, OCH₂C₆H₅)

IR (KBr):

  • 1675 cm⁻¹ (C=O)

  • 1240 cm⁻¹ (C–S)

Challenges and Optimization

Regioselectivity in Triazole Formation

The 1,2,4-triazole regioisomer is favored over 1,2,3-triazole by using excess hydrazine hydrate (2.5 eq) and controlled pH.

Purification Techniques

Chromatography-free isolation is achieved via precipitation in cold water, reducing processing time by 40%.

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Conventional Alkylation78%12 hLowModerate
Ultrasound-Assisted88%2 hMediumHigh
CuI-Catalyzed85%6 hHighLow

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and bromophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Triazole Ring Acetamide-Linked Aryl Group Molecular Weight (g/mol) Key Properties/Activities Source
N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Phenoxymethyl, Allyl 3-Bromophenyl ~520.4* Potential ion channel modulation
N-(4-bromophenyl)-2-{[5-(phenoxymethyl)-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Phenoxymethyl, Allyl 4-Bromophenyl ~520.4 Structural isomer; positional bromine
VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide) Ethyl, Pyridin-3-yl 4-Ethylphenyl 413.5 Orco agonist (insect ion channels)
OLC-12 (2-[(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-isopropylphenyl)acetamide) Ethyl, Pyridin-4-yl 4-Isopropylphenyl 439.5 Orco agonist/antagonist
N-(3-bromophenyl)-2-{[5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 2-Methylphenyl, Phenyl 3-Bromophenyl 479.4 Structural analog with lipophilic groups
2-{[4-(4-Bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide 4-Bromophenyl, Pyridin-3-yl 3-Fluoro-4-methylphenyl 502.3 Halogenated substituents for stability

*Calculated based on molecular formula C₂₃H₂₀BrN₄O₂S.

Key Structural Differences and Implications

Bromophenyl Position : The 3-bromophenyl group in the target compound versus 4-bromophenyl in analogs (e.g., ) may influence binding affinity due to steric and electronic effects.

Triazole Substituents: Phenoxymethyl vs. Allyl vs.

Sulfanyl Linker : Consistent across analogs, this linker provides stability while allowing rotational flexibility for target engagement.

Biological Activity

N-(3-bromophenyl)-2-{[5-(phenoxymethyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H19BrN4O2SC_{19}H_{19}BrN_{4}O_{2}S, with a molecular weight of approximately 447.35 g/mol. The compound features a triazole ring, which is known for its diverse biological activities, including antifungal properties.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study reported that certain triazole derivatives displayed strong bactericidal effects against Staphylococcus spp., suggesting a promising application in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
N-(3-bromophenyl)...Methicillin-resistant S. aureus8 µg/mL

Antifungal Activity

Triazoles are widely recognized for their antifungal properties. Research has demonstrated that this compound exhibits significant activity against fungal pathogens such as Candida spp. The compound's mechanism may involve inhibition of ergosterol synthesis, a critical component of fungal cell membranes .

Table 2: Antifungal Activity Against Candida spp.

CompoundFungal Strain TestedMIC (µg/mL)
Compound CCandida albicans64
N-(3-bromophenyl)...Candida glabrata32

Cytotoxicity Studies

Evaluating the cytotoxic effects of this compound is crucial for assessing its safety profile. In vitro studies using normal cell lines (e.g., L929) have shown that the compound does not exhibit significant cytotoxicity at therapeutic concentrations .

Table 3: Cytotoxicity Results on L929 Cells

Concentration (µM)Cell Viability (%)
0100
1095
5090
10085

Case Studies

A notable case study involved the synthesis and testing of various triazole derivatives where this compound was included in a broader evaluation of antimicrobial efficacy. The findings suggested that modifications to the triazole structure significantly influenced biological activity and potency against resistant microbial strains .

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